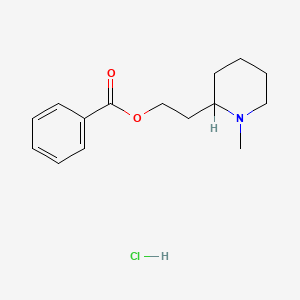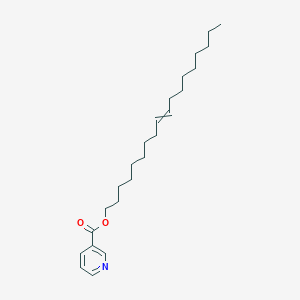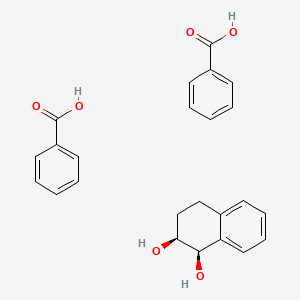
benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol is a compound that combines the structural features of benzoic acid and tetrahydronaphthalene diol Benzoic acid is a simple aromatic carboxylic acid, while tetrahydronaphthalene diol is a bicyclic compound with hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol typically involves the following steps:
Formation of Tetrahydronaphthalene Diol: The starting material, naphthalene, undergoes hydrogenation to form tetrahydronaphthalene. This is followed by dihydroxylation using osmium tetroxide (OsO4) to introduce hydroxyl groups at the 1 and 2 positions.
Introduction of Benzoic Acid Moiety: The tetrahydronaphthalene diol is then reacted with benzoic acid or its derivatives under esterification conditions. This can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ alternative catalysts and solvents to improve efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the tetrahydronaphthalene diol moiety can undergo oxidation to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The benzoic acid moiety can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: HNO3 in sulfuric acid for nitration, Br2 in acetic acid for bromination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of nitrobenzoic acid or bromobenzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Tetrahydronaphthalene Diol: A bicyclic compound with hydroxyl groups, used in organic synthesis.
Uniqueness
Benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol is unique due to its combined structural features, which confer distinct chemical and biological properties
Propiedades
Número CAS |
75125-39-2 |
|---|---|
Fórmula molecular |
C24H24O6 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
benzoic acid;(1R,2S)-1,2,3,4-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H12O2.2C7H6O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;2*8-7(9)6-4-2-1-3-5-6/h1-4,9-12H,5-6H2;2*1-5H,(H,8,9)/t9-,10+;;/m0../s1 |
Clave InChI |
KDUBCHIPZZISGL-JXGSBULDSA-N |
SMILES isomérico |
C1CC2=CC=CC=C2[C@H]([C@H]1O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
SMILES canónico |
C1CC2=CC=CC=C2C(C1O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


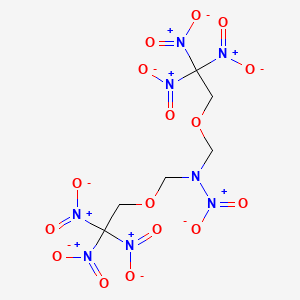
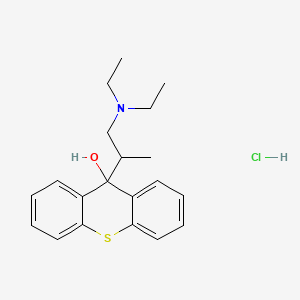

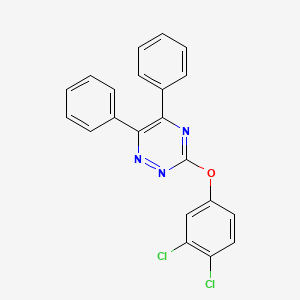

![3,3,6,6-Tetramethylbicyclo[2.2.1]heptane-2-one-5-thione](/img/structure/B14436388.png)
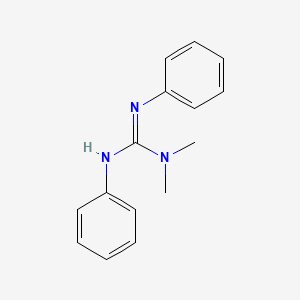

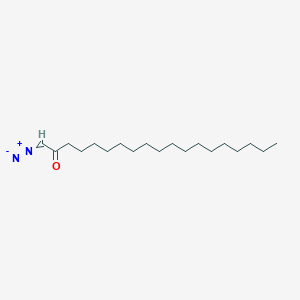
![N,N-Dimethyl-4-[(triphenyl-lambda~5~-phosphanylidene)amino]aniline](/img/structure/B14436399.png)

